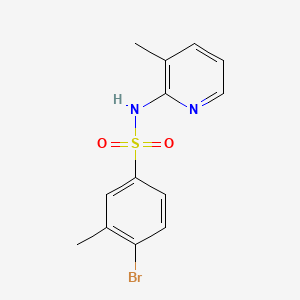amine CAS No. 1206142-22-4](/img/structure/B603058.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with dimethyl, pentyloxy, and sulfonamide groups, as well as a pyridin-2-ylmethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine can be achieved through a multi-step process:
Formation of the Benzene Sulfonamide Core: The starting material, 4,5-dimethyl-2-hydroxybenzenesulfonamide, is reacted with pentyl bromide in the presence of a base such as potassium carbonate to introduce the pentyloxy group.
Introduction of the Pyridin-2-ylmethyl Group: The intermediate is then reacted with pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine has several applications in scientific research:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide moiety.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Chemical Biology: Employed as a probe to study sulfonamide interactions with biological targets.
Industrial Applications: Utilized in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dimethyl-2-(pentyloxy)benzenesulfonamide: Lacks the pyridin-2-ylmethyl group.
4,5-dimethyl-2-(pentyloxy)-N-methylbenzenesulfonamide: Contains a methyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its binding affinity to biological targets and potentially increase its efficacy as an antimicrobial agent.
Propiedades
Número CAS |
1206142-22-4 |
|---|---|
Fórmula molecular |
C19H26N2O3S |
Peso molecular |
362.5g/mol |
Nombre IUPAC |
4,5-dimethyl-2-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H26N2O3S/c1-4-5-8-11-24-18-12-15(2)16(3)13-19(18)25(22,23)21-14-17-9-6-7-10-20-17/h6-7,9-10,12-13,21H,4-5,8,11,14H2,1-3H3 |
Clave InChI |
JVPNHFRYQFUWNP-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B602975.png)

![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)
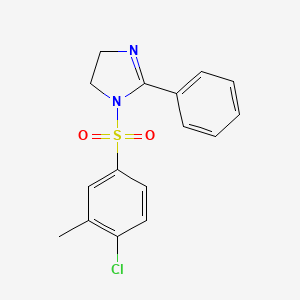
![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
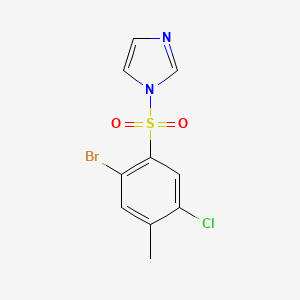
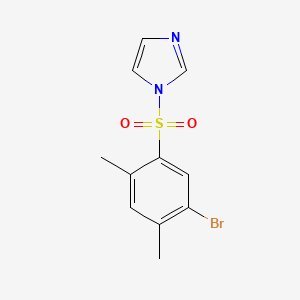
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
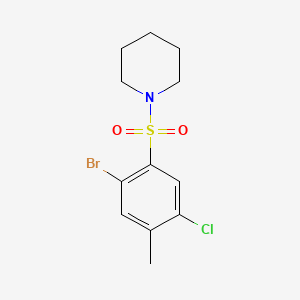
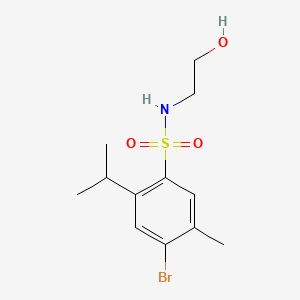
![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602992.png)
amine](/img/structure/B602993.png)
